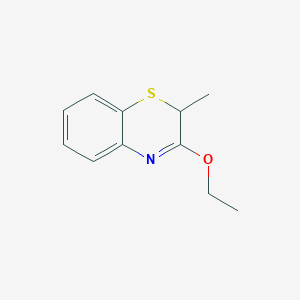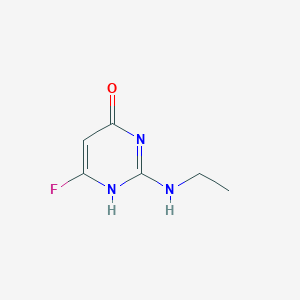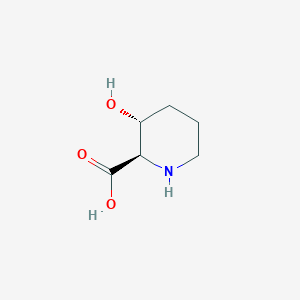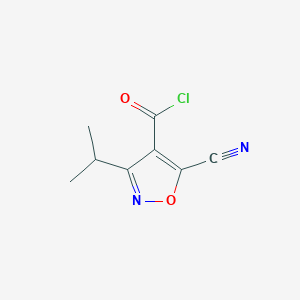
2,6-Dibromoanthracene
Übersicht
Beschreibung
2,6-Dibromoanthracene is a white to orange to green powder or crystal . It is used as an intermediate in the production of OLED (Organic Light Emitting Diode) display materials .
Synthesis Analysis
The synthesis of 2,6-Dibromoanthracene involves a reaction optimization process . The authors were able to synthesize 2,6-dibromo-9,10-dicyanoanthracene from the corresponding 9,10-anthraquinones in good yields (53–79%) . Another method involves the use of 2,6-DBAQ, AcOH, HBr, and H3PO2, which are sequentially added to a round flask and refluxed at 140°C .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromoanthracene consists of an anthracene core with bromine atoms attached at the 2 and 6 positions .
Physical And Chemical Properties Analysis
2,6-Dibromoanthracene has a molecular weight of 336.02 g/mol . It has a density of 1.8±0.1 g/cm³, a boiling point of 438.8±18.0 °C at 760 mmHg, and a flash point of 256.2±20.5 °C . It has no hydrogen bond donors or acceptors, and no freely rotating bonds . Its molar refractivity is 77.3±0.3 cm³, and its polarizability is 30.7±0.5 10^-24 cm³ .
Wissenschaftliche Forschungsanwendungen
Organic Thin Film Transistors
2,6-Dibromoanthracene derivatives have been used in the development of Organic Thin Film Transistors (OTFTs). These semiconductors have attracted great interest due to their molecular planarity, ambient and thermal stability, tunable frontier molecular orbitals, and strong intermolecular interactions that can lead to good device field-effect transistor performance .
Optical Properties
The optical properties of 2,6-Dibromoanthracene derivatives have been studied extensively. It was found that 2,6-functionalization with various fluorinated phenyl derivatives led to negligible changes in the optical behavior .
Electrochemical Properties
2,6-Dibromoanthracene derivatives have been used to study electrochemical properties. The choice of fluorinated phenyl moiety had noticeable effects on these properties .
Thermal Stability
The thermal stability of 2,6-Dibromoanthracene derivatives has been investigated. The choice of fluorinated phenyl moiety had noticeable effects on melting point and thermal stability .
Synthesis of Anthracene Derivatives
2,6-Dibromoanthracene has been used as a precursor in the synthesis of various anthracene derivatives. For example, it has been used in the synthesis of 2,9,10-tribromoanthracene .
Photocycloaddition Reactions
2,6-Dibromoanthracene has been used in visible light enabled [4 + 2] photo-cycloaddition reactions to give polycyclic anthracenone-furans .
Safety and Hazards
Zukünftige Richtungen
Anthracene and its derivatives, including 2,6-Dibromoanthracene, have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Wirkmechanismus
Target of Action
2,6-Dibromoanthracene is primarily used as a catalyst in organic synthesis processes . It is also used in the preparation of dyes and photosensitive materials . The primary targets of 2,6-Dibromoanthracene are the molecules involved in these processes.
Mode of Action
The mode of action of 2,6-Dibromoanthracene involves its interaction with other molecules in the organic synthesis process. For instance, it has been reported that 2,6-Dibromoanthracene can react with 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dibromoanthracene are those involved in the synthesis of organic compounds, dyes, and photosensitive materials. The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of new compounds .
Result of Action
The result of 2,6-Dibromoanthracene’s action is the production of new compounds through organic synthesis. For example, it has been used to produce anthracenone-furans from 2,3-dibromonaphthoquinones and phenylbenzofurans .
Eigenschaften
IUPAC Name |
2,6-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGLVVFWRNXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622130 | |
| Record name | 2,6-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoanthracene | |
CAS RN |
186517-01-1 | |
| Record name | 2,6-Dibromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)



![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)



![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)